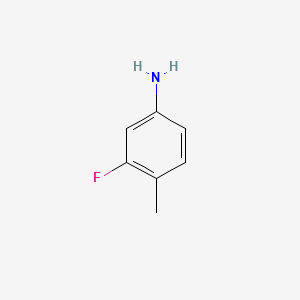

3-Fluoro-4-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57470. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHBBRSAFPBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196430 | |

| Record name | Benzenamine, 3-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-77-7 | |

| Record name | 3-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methylaniline CAS number 452-77-7 properties

An In-depth Technical Guide to 3-Fluoro-4-methylaniline (CAS: 452-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by synonyms such as 3-Fluoro-p-toluidine and 4-Amino-2-fluorotoluene, is an aromatic amine with significant applications in various industrial and research sectors.[1][2][3][4][5] Its unique molecular structure, featuring a fluorine atom and a methyl group on an aniline (B41778) scaffold, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][5][6] This technical guide provides a comprehensive overview of its core properties, safety protocols, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid, depending on the ambient conditions.[3][6] The presence of the fluorine atom enhances its reactivity in various organic transformations, particularly electrophilic aromatic substitution reactions.[2][5]

| Property | Value | Source(s) |

| CAS Number | 452-77-7 | [1][3][4][5] |

| Molecular Formula | C₇H₈FN | [3][4][5][7] |

| Molecular Weight | 125.14 g/mol | [3][4][6] |

| Appearance | Light yellow to brown powder/lumps or liquid | [1][3][5] |

| Melting Point | 30-32 °C / 86-89.6 °F | [1][3][8][9] |

| Boiling Point | 93 °C at 12 mmHg | [3][4][5][9] |

| Density | 1.093 g/mL at 25 °C | [5][8][9] |

| Flash Point | 88 °C | [3] |

| Refractive Index | n20D 1.53 | [5] |

| Synonyms | 3-Fluoro-4-methylbenzenamine, 3-Fluoro-p-toluidine, 4-Amino-2-fluorotoluene | [1][3][4][5] |

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.[1][3] It is fatal if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

| Category | Details | Source(s) |

| Hazard Statements | H300 (Fatal if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

| Personal Protective Equipment | Wear self-contained breathing apparatus, full protective gear, tightly fitting safety goggles, and gloves. Handle in a well-ventilated area or within a closed system. | [1][3] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. Store between 2 and 8 °C. | [1][5] |

| Incompatible Materials | Acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, chloroformates. | [1] |

| Fire-fighting Measures | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers. | [1] |

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[6] Its structural attributes are leveraged across multiple sectors.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[2][5][6] The fluorine substituent is known to enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and bioavailability.[6][8][10] It is particularly noted for its use in developing drugs for neurological disorders and as a precursor for kinase inhibitors and antibacterial agents.[2][8]

-

Agrochemicals : It is used in the formulation of herbicides and fungicides, contributing to crop protection.[2][8]

-

Dyes and Pigments : The compound is an intermediate in the production of fluoro-containing dyes and pigments that may exhibit enhanced stability and color intensity.[2][6]

-

Material Science : It is utilized in creating specialty polymers and resins with improved thermal and chemical resistance.[2]

Experimental Protocols and Synthesis

Synthesis of this compound

Multiple synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale.

Method 1: Reduction of 2-Fluoro-4-nitrotoluene

A common and straightforward method involves the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene.

-

Protocol :

-

Reaction Setup : To a solution of 2-Fluoro-4-nitrotoluene in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron powder (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride, or catalytic hydrogenation (H₂ gas with a catalyst like Palladium on carbon, Pd/C).

-

Execution : For catalytic hydrogenation, the mixture of 2-Fluoro-4-nitrotoluene and the catalyst in the solvent is placed under a hydrogen atmosphere and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up : After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid, followed by a brine wash.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Method 2: Buchwald-Hartwig Amination

This modern cross-coupling method can be used to form the C-N bond.

-

Protocol : this compound can be prepared from 4-chloro-2-fluorotoluene (B1583580) through the Buchwald-Hartwig arylamination reaction.[6][8] This involves reacting the aryl halide with an ammonia (B1221849) surrogate in the presence of a palladium catalyst and a suitable base.

Purification and Analysis

-

Purification : Depending on the synthetic route and impurities, purification is typically achieved by vacuum distillation, recrystallization (if handled as a solid), or column chromatography on silica (B1680970) gel.

-

Analysis : The identity and purity of the compound are confirmed using standard analytical techniques.

-

Gas Chromatography (GC) : Used to assess purity, with commercial standards often being ≥ 98%.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. Spectroscopic data for this compound is publicly available.[11]

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) : These techniques provide further structural confirmation by identifying functional groups and determining the mass-to-charge ratio of the molecule and its fragments.[11]

-

Role in Drug Discovery

The specific substitution pattern of this compound is highly advantageous in medicinal chemistry. The interplay between the fluoro and methyl groups allows for the fine-tuning of a drug candidate's properties.

-

Fluorine Substituent : The high electronegativity of the fluorine atom can alter the pKa of the nearby amino group, influence conformation, and block metabolic oxidation at the C3 position. It often leads to enhanced binding affinity to target proteins and improved metabolic stability.[6][8]

-

Methyl Group : The methyl group at the C4 position increases lipophilicity, which can enhance membrane permeability and absorption.[8] It also provides a point for structural diversification, allowing chemists to explore the structure-activity relationship (SAR) of a lead compound.[8]

Conclusion

This compound (CAS 452-77-7) is a chemical intermediate of significant value, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the strategic placement of its fluoro and methyl groups provide a robust platform for the synthesis of complex, high-value molecules. Proper adherence to safety and handling protocols is essential when working with this compound. The synthetic routes are well-established, allowing for its reliable production for research and commercial purposes. Its continued use in drug discovery underscores its importance as a key building block for developing next-generation therapeutics.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. scbt.com [scbt.com]

- 8. China this compound CAS 452-77-7 Manufacturer and Supplier | Starsky [starskychemical.com]

- 9. This compound CAS#: 452-77-7 [m.chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. This compound(452-77-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene, is an important fluorinated aromatic amine that serves as a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structural features, namely the presence of a fluorine atom and a methyl group on the aniline (B41778) ring, impart specific physicochemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the aniline moiety provides a reactive handle for diverse chemical transformations.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and relevant spectral data.

Physical Properties

This compound is a light yellow to brown solid at room temperature.[2] It is characterized by the following physical and chemical properties, summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FN | [2] |

| Molecular Weight | 125.15 g/mol | [2] |

| Appearance | Light yellow to brown powder or lump | [2] |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 93 °C at 12 mmHg | [3] |

| Density | 1.093 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5385-1.5405 | [3] |

| Flash Point | 88 °C | [4] |

| pKa | 4.02 ± 0.10 (Predicted) | [4] |

Solubility: this compound is soluble in organic solvents such as methanol.[5]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring. This substitution pattern influences its nucleophilicity and susceptibility to electrophilic aromatic substitution reactions.

Key Chemical Properties:

-

Basicity: The aniline moiety confers basic properties to the molecule, allowing it to react with acids to form the corresponding anilinium salts.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile, enabling it to participate in various reactions, including acylation, alkylation, and diazotization.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the amino and fluoro groups will influence the position of substitution.

The compound is stable under normal conditions but should be stored in a cool, dark place under an inert atmosphere.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-fluoro-4-nitrotoluene (B45272). A detailed experimental protocol is provided below.

Experimental Protocol: Reduction of 2-Fluoro-4-nitrotoluene

This protocol outlines a general laboratory-scale synthesis of this compound.

Materials:

-

2-Fluoro-4-nitrotoluene

-

Indium(III) iodide (InI₃)

-

Toluene (B28343), freshly distilled

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add freshly distilled toluene (0.6 mL for a 0.60 mmol scale reaction), 2-fluoro-4-nitrotoluene (0.60 mmol), indium(III) iodide (14.9 mg, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (318 μL, 1.80 mmol).

-

Seal the flask and stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and add 5 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 6 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (gradient from 9:1 to 4:1) to afford the pure this compound.[6]

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are essential for its identification and characterization.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 1H | Aromatic CH |

| ~6.5-6.7 | m | 2H | Aromatic CH |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.1 | s | 3H | -CH₃ |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158-162 (d, J ≈ 240 Hz) | C-F |

| ~143-146 | C-NH₂ |

| ~128-132 | Aromatic CH |

| ~120-124 (d, J ≈ 18 Hz) | Aromatic C |

| ~113-117 (d, J ≈ 22 Hz) | Aromatic CH |

| ~110-114 | Aromatic CH |

| ~15-20 | -CH₃ |

Table 4: FT-IR Spectral Data of this compound

Note: The following data represents typical absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620-1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1520-1480 | Strong | C=C stretch (aromatic) |

| 1300-1200 | Strong | C-N stretch (aromatic amine) |

| 1250-1150 | Strong | C-F stretch |

Table 5: Mass Spectrometry Data of this compound

Note: The following fragmentation pattern is predicted based on the structure of this compound.

| m/z | Interpretation |

| 125 | Molecular ion [M]⁺ |

| 110 | [M - CH₃]⁺ |

| 98 | [M - HCN]⁺ |

| 83 | [M - CH₃ - HCN]⁺ |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas:

-

Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and antibacterial agents.[2][7]

-

Agrochemicals: It is used in the development of new herbicides and fungicides.[2]

-

Dye Industry: The compound is utilized in the production of specialized dyes.

-

Materials Science: It can be incorporated into the synthesis of advanced polymers and materials with enhanced thermal and chemical resistance.

Safety and Handling

This compound is a combustible liquid and is considered hazardous. It can cause skin irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of physical and chemical properties. Its fluorinated aniline structure makes it an attractive building block for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and essential spectral data to support researchers and scientists in their work with this important compound.

References

- 1. This compound(452-77-7) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. FTIR Testing Services | Air Hygiene [airhygiene.com]

- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR [m.chemicalbook.com]

3-Fluoro-4-methylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 3-Fluoro-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic functionalization with a fluorine atom and a methyl group on the aniline (B41778) scaffold makes it a versatile building block in medicinal chemistry and material science.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈FN | [1][2][3][4] |

| Molecular Weight | 125.15 g/mol | [1][2] |

| Alternate Molecular Weight | 125.14 g/mol | [3] |

| CAS Number | 452-77-7 | [1][2][3] |

| Appearance | Light yellow to brown powder or lump | [1][2] |

| Melting Point | 30-32 °C | [5] |

| Boiling Point | 93 °C at 12 mmHg | [1][2] |

| Density | 1.093 g/mL at 25 °C | [1][5] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are crucial for reproducible research. A representative synthetic protocol is outlined below.

Synthesis of this compound from 2-Fluoro-4-nitrotoluene (B45272):

A common laboratory-scale synthesis involves the reduction of 2-fluoro-4-nitrotoluene. In a typical procedure, 2-fluoro-4-nitrotoluene is dissolved in a suitable solvent, such as freshly distilled toluene. A reducing agent, for instance, a combination of indium triiodide (InI₃) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), is then added to the solution. The reaction mixture is stirred at an elevated temperature, for example, 60 °C, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.[6]

Logical Relationships

The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is fundamental. This hierarchy is visualized in the following diagram.

References

A Comprehensive Technical Guide to 3-Fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-4-methylaniline, also known by its IUPAC name, 3-Fluoro-4-methylbenzenamine. This document details its chemical properties, synthesis, and analytical data, serving as a crucial resource for its application in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic amine featuring a fluorine atom and a methyl group on the benzene (B151609) ring. These substitutions significantly influence its chemical reactivity and make it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Fluoro-4-methylbenzenamine | N/A |

| Synonyms | 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine | N/A |

| CAS Number | 452-77-7 | N/A |

| Molecular Formula | C₇H₈FN | N/A |

| Molecular Weight | 125.14 g/mol | N/A |

| Appearance | Colorless to light yellow solid or liquid | [1] |

| Melting Point | 30-32 °C | N/A |

| Boiling Point | 93 °C at 12 mmHg | N/A |

| Density | 1.093 g/mL at 25 °C | N/A |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene (B45272). Several reducing agents can be employed for this transformation. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Reduction of 2-Fluoro-4-nitrotoluene

This protocol outlines the synthesis of this compound via the reduction of 2-Fluoro-4-nitrotoluene using tin(II) chloride.

Materials:

-

2-Fluoro-4-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-nitrotoluene (1 equivalent) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

A general workflow for a similar reduction of a nitroaromatic compound is the conversion of 2-fluoro-4-nitrotoluene using indium triiodide and TMDS.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Data

Comprehensive analytical data is essential for the characterization and quality control of this compound. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the amino protons will also likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~15-20 |

| -NH₂ | ~3.6 (broad) | N/A |

| Aromatic C-H | ~6.5 - 7.0 | ~110 - 130 |

| Aromatic C-F | N/A | ~150 - 160 (d, ¹JCF) |

| Aromatic C-N | N/A | ~140 - 150 |

| Aromatic C-C | N/A | ~115 - 135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-N stretch (aromatic amine) | 1250 - 1360 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern will be characteristic of an aromatic amine and a fluorinated compound.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 125 | [C₇H₈FN]⁺ | Molecular ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 95 | [M - HF]⁺ | Loss of hydrogen fluoride |

Applications in Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology and infectious diseases. The aniline (B41778) group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthetic Pathways and Applications of 2-Fluoro-4-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-nitrotoluene (B45272) is a key aromatic intermediate whose unique substitution pattern—a fluorine atom and a nitro group activating the ring, alongside a reactive methyl group—makes it a versatile starting material in organic synthesis.[1][2] Its derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials.[2] Notably, it serves as a precursor in the synthesis of Enzalutamide, a potent anti-androgen medication for the treatment of metastatic castration-resistant prostate cancer.[1] This guide provides an in-depth overview of the principal synthetic transformations of 2-Fluoro-4-nitrotoluene, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Core Synthetic Transformations

The reactivity of 2-Fluoro-4-nitrotoluene is primarily centered around three functionalities: the nitro group, the methyl group, and the aromatic ring itself.

-

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step, yielding 2-fluoro-4-aminotoluene, a valuable precursor for further functionalization. This transformation is typically achieved with high efficiency via catalytic hydrogenation or using metal-acid systems.[3][4]

-

Oxidation of the Methyl Group: The methyl group can be readily oxidized to a carboxylic acid, producing 2-fluoro-4-nitrobenzoic acid. This reaction opens pathways to amides, esters, and other carboxylic acid derivatives.[4][5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The electron-deficient nature of the aromatic ring, enhanced by the fluoro and nitro substituents, makes it a suitable substrate for various cross-coupling reactions. While the C-F bond can participate in some cross-coupling reactions, the primary application involves transformations where a halide (introduced in a subsequent step) is coupled.[3] Key examples include the Buchwald-Hartwig amination for C-N bond formation and the Suzuki coupling for C-C bond formation.[6][7]

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for the primary transformations of 2-Fluoro-4-nitrotoluene.

Table 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

| Oxidizing Agent(s) | Phase Transfer Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| KMnO₄ | Tetrabutylammonium (B224687) bromide | Water, NaOH (aq) | 95 | 8 | 73.7 | [5][8] |

| KMnO₄ | Triethylbenzyl ammonium (B1175870) chloride | Water, NaOH (aq) | 80 | 18 | 75.3 | [8] |

| KMnO₄ | Tetrabutylammonium chloride | Water, NaOH (aq) | 95 | 16 | 74.2 | [8] |

| CrO₃, Periodic acid | Acetonitrile | Acetonitrile | Exothermic | 1 | 81 | [5] |

Table 2: Reduction of Aromatic Nitro Groups

| Method | Reagent(s) | Solvent | Key Features | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol (B145695) / Methanol | High yield, clean, requires pressure equipment. | >95 | [1][9][10] |

| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Effective, but workup can be complicated by tin salts. | 85 - 95 | [11][12] |

| Metal-Acid Reduction | Fe, HCl | Ethanol / Water | Cost-effective, classic method. | 85 - 95 | [11][13] |

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate (B83412)

This protocol describes the synthesis of 2-fluoro-4-nitrobenzoic acid using potassium permanganate as the oxidant.

Materials:

-

2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)

-

Sodium hydroxide (B78521) (10.0 g, 0.25 mol)

-

Tetrabutylammonium bromide (3.2 g, 0.01 mol)

-

Potassium permanganate (KMnO₄) (79.0 g, 0.5 mol)

-

Water (500 mL)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene (31.1 g), water (500 mL), sodium hydroxide (10.0 g), and tetrabutylammonium bromide (3.2 g).[8]

-

Stir the mixture to ensure homogeneity and heat to 95°C.[8]

-

Add potassium permanganate (79.0 g) in portions while maintaining vigorous stirring. An exothermic reaction may be observed.[8]

-

Maintain the reaction at 85°C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and acidify to pH 2 using concentrated hydrochloric acid. A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.[8]

-

Collect the solid by vacuum filtration, wash with water, and dry to yield the product (27.3 g, 73.7%).[8]

Protocol 2: Reduction of the Nitro Group with Stannous Chloride

This protocol provides a general method for the reduction of an aromatic nitro group to an amine using stannous chloride.

Materials:

-

2-Fluoro-4-nitrotoluene (1 equivalent)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-Fluoro-4-nitrotoluene (1 eq.) in ethanol in a round-bottom flask.[11]

-

Add stannous chloride dihydrate (3-4 eq.) to the solution.[11]

-

Carefully add concentrated HCl and heat the reaction mixture to 50-70°C with stirring.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to a vigorously stirred, chilled NaOH solution to neutralize the acid and precipitate tin salts. Adjust the pH until it is strongly basic (pH > 12) to help dissolve some of the tin hydroxides.[12]

-

Extract the aqueous slurry with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluoro-4-aminotoluene.

-

The product can be further purified by column chromatography or recrystallization.

Visualization of Pathways

Chemical Synthesis Workflows

The following diagrams illustrate the key synthetic transformations starting from 2-Fluoro-4-nitrotoluene.

Caption: Key synthetic transformations of 2-Fluoro-4-nitrotoluene.

Caption: General workflows for cross-coupling reactions.

Biological Signaling Pathway: Enzalutamide Mechanism of Action

Enzalutamide, synthesized from 2-Fluoro-4-nitrotoluene derivatives, is a potent inhibitor of the Androgen Receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[3][14] The diagram below illustrates the normal pathway and the multiple points of inhibition by Enzalutamide.

References

- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. prostatecanceruk.org [prostatecanceruk.org]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-methylaniline structural information and SMILES

This technical guide provides comprehensive structural information, physicochemical properties, and a representative synthesis protocol for 3-Fluoro-4-methylaniline. The content is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Structural and Physical Properties

This compound is an aromatic amine featuring a fluorine substituent, which enhances its chemical reactivity.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The key identifiers and physicochemical properties are summarized in the table below for clear reference and comparison.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine |

| CAS Number | 452-77-7 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.15 g/mol |

| SMILES String | CC1=C(C=C(C=C1)N)F[2] |

| Appearance | Light yellow to brown powder or lump; may appear as a clear pale yellow to brownish liquid after melting. |

| Melting Point | 30-35 °C |

| Boiling Point | 93 °C (at 12 mmHg) |

| Density | 1.093 g/mL (at 25 °C) |

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-nitrotoluene

A general and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene. The following protocol is a representative example of this transformation.

Materials:

-

2-Fluoro-4-nitrotoluene (starting material, 0.60 mmol)

-

Toluene (B28343), freshly distilled (0.6 mL)

-

Indium triiodide (InI₃, 14.9 mg, 0.030 mmol)

-

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS, 318 μL, 1.80 mmol)

-

Ethyl acetate (B1210297) (EtOAc)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vial, add freshly distilled toluene (0.6 mL), 2-Fluoro-4-nitrotoluene (0.60 mmol), indium triiodide (14.9 mg, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (318 μL, 1.80 mmol).[3]

-

Seal the vial with a polytetrafluoroethylene (PTFE) septum.[3]

-

Stir the mixture at a bath temperature of 60 °C.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction, add 5 mL of aqueous sodium bicarbonate (NaHCO₃) to the mixture.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 6 mL).[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography to obtain the final product, this compound.[3]

Visualization of Key Information

The following diagram illustrates the core relationships between the identifiers, properties, and primary applications of this compound.

Caption: Key identifiers, properties, and applications of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-methylaniline (3-Fluoro-p-toluidine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylaniline, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications.

Chemical Identity and Synonyms

This compound is an aromatic amine that is structurally related to p-toluidine, featuring a fluorine substituent at the 3-position. Its unique electronic properties, imparted by the fluorine atom, make it a valuable intermediate in a variety of chemical transformations.

Synonyms:

-

4-Methyl-3-fluoroaniline

-

Benzenamine, 3-fluoro-4-methyl-[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Registry Number | 452-77-7 | [2][3][6][7][8] |

| Molecular Formula | C₇H₈FN | [2][3][6] |

| Molecular Weight | 125.15 g/mol | [3][5][6] |

| Appearance | Light yellow to brown powder or lump; clear pale yellow to brownish liquid after melting | [5][7] |

| Melting Point | 30-38 °C | [5][7] |

| Boiling Point | 93 °C at 12 mmHg | [5] |

| Density | 1.093 g/mL at 25 °C | [5][7] |

| pKa | 4.02 ± 0.10 (Predicted) | [9] |

| Purity | >98.0% (GC) | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene (B45272)

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 2-fluoro-4-nitrotoluene. Below is a general procedure using iron powder in an acidic medium.

Materials:

-

2-Fluoro-4-nitrotoluene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-nitrotoluene (1 equivalent) with a mixture of ethanol and water.

-

To this suspension, add iron powder (3-5 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a catalytic amount of concentrated HCl to the refluxing mixture. An exothermic reaction may be observed.

-

Continue refluxing for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

-

Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient.

Acylation of this compound

Acylation of the amino group is a common subsequent reaction. This example details the acetylation using acetic anhydride (B1165640).

Materials:

-

This compound

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Ice water

Procedure:

-

To a three-neck flask, add acetic anhydride (3 volumes relative to the aniline) and a catalytic amount of sulfuric acid.

-

Cool the mixture to 10 °C with stirring.

-

Add this compound (1 equivalent) to the reaction flask in portions, maintaining the temperature at 10 °C.

-

Stir the reaction mixture at 10 °C for 30 minutes.

-

Pour the reaction mixture into ice water to precipitate the solid product.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain the crude N-(3-fluoro-4-methylphenyl)acetamide.

Applications in Synthesis

This compound is a versatile intermediate with significant applications in several areas of chemical synthesis:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of Ixekizumab, a monoclonal antibody used to treat autoimmune diseases.[6] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides, contributing to improved crop protection.

-

Dyes and Pigments: The amine functionality allows for its use in the production of azo dyes and other pigments.[5]

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 452-77-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 8. This compound(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 9. 452-77-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Safety and Hazards of 3-Fluoro-4-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Fluoro-4-methylaniline (CAS No. 452-77-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this chemical compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided.

Chemical and Physical Properties

This compound, also known as 3-Fluoro-p-toluidine, is an aromatic amine.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FN | [1][2] |

| Molecular Weight | 125.14 g/mol | [2] |

| Appearance | Light yellow to brown powder, lump, or clear liquid | [1][3] |

| Melting Point | 30-32 °C (lit.) | [4] |

| Boiling Point | 93 °C at 12 mmHg | [1] |

| Density | 1.093 g/mL at 25 °C (lit.) | [1][4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. Store at 2-8°C. | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The following tables summarize its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 1, 2 or 3 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 or 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

| Flammable liquids | Category 4 |

GHS Label Elements

| Pictogram(s) | GHS06 (Skull and crossbones) |

| Signal Word | Danger |

| Hazard Statement(s) | H300: Fatal if swallowed.[2] H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3][6] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statement(s) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] P264: Wash hands and skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6] Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3][6] P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[3][6] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[7] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its classification, it is considered toxic if swallowed, inhaled, or in contact with skin.[3][6] It is also known to cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

A metabonomic assessment of the toxicity of 2-fluoro-4-methylaniline (B1213500) (an isomer) on the earthworm Eisenia veneta indicated biochemical changes, including a decrease in 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine (B1671953) monophosphate. While this study was not on the 3-fluoro isomer, it suggests that fluoro-methylanilines can induce measurable metabolic disturbances.

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following are detailed methodologies for key toxicological assessments relevant to this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[8]

-

Principle: A stepwise procedure is used where a fixed dose is administered to a small number of animals. The outcome of this initial test determines the next step, which may involve testing at a higher or lower fixed dose, or stopping the test. The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than animal death.[8]

-

Animal Model: Healthy, young adult rats are typically used.[8]

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld overnight for rats).[8]

-

The test substance is administered in a single dose by gavage.[8]

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.[8]

-

A single animal is dosed. If the animal survives without evident toxicity, the next higher fixed dose is administered to another animal. If the animal shows evident toxicity or dies, the next lower fixed dose is administered to another animal.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.[8]

-

-

Data Analysis: The results are used to classify the substance according to GHS categories based on the dose at which evident toxicity or mortality is observed.[8]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[9]

-

Principle: The test substance is applied to the skin of experimental animals in graduated doses.[10]

-

Animal Model: Adult rats, typically females, with healthy, intact skin are used.[11]

-

Procedure:

-

The fur is removed from the dorsal/flank area of the test animals approximately 24 hours before the test.[11]

-

The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[9]

-

The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][12]

-

Animals are observed for signs of toxicity for at least 14 days.[9]

-

-

Data Analysis: The LD50 (the dose at which 50% of the animals die) is determined, and the substance is classified accordingly.[13]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the toxicity of a substance following short-term inhalation exposure.[14]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[4][14]

-

Animal Model: The preferred species is the rat.[4]

-

Procedure:

-

Data Analysis: The LC50 (the concentration in air that causes death in 50% of the exposed animals) is determined.[16]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a chemical.[17]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[18][19]

-

Test System: Commercially available RhE models.[17]

-

Procedure:

-

Data Analysis: If the cell viability is reduced below a certain threshold (≤ 50%), the substance is classified as a skin irritant.[18]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[20]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[21]

-

Animal Model: The albino rabbit is the preferred species.[21]

-

Procedure:

-

A weight-of-the-evidence analysis of existing data is performed before in vivo testing to avoid unnecessary animal use.[3]

-

If testing is necessary, the substance is instilled into the conjunctival sac of one eye.[20]

-

The eyes are examined at specific intervals (1, 24, 48, and 72 hours after application) for signs of irritation, such as redness, swelling, and corneal opacity.[21]

-

-

Data Analysis: The severity and reversibility of the ocular lesions are scored to classify the substance.[21]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[22]

-

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[2][22]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).[2]

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[2]

-

The plates are incubated for 48-72 hours.[2]

-

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[2]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[5]

-

Test System: Mammalian cell lines or primary cell cultures.[23]

-

Procedure:

-

Cells are exposed to the test substance for a short or long duration, with and without metabolic activation.[23]

-

After exposure, the cells are cultured for a period to allow for cell division and micronucleus formation.

-

The cells are then harvested, fixed, and stained.[23]

-

The frequency of micronucleated cells is determined by microscopic analysis.[5]

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[23]

Hazard Assessment and Risk Management Workflow

The following diagram illustrates a logical workflow for the assessment and management of hazards associated with a chemical substance like this compound.

Caption: Hazard Assessment and Risk Management Workflow.

Handling and Storage

Handling:

-

Do not breathe mist, vapors, or spray.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Handle product only in a closed system or provide appropriate exhaust ventilation.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Wash face, hands, and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Keep away from heat, sparks, and flame.[5]

-

Store locked up.[5]

-

Incompatible materials include acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[5]

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing and shoes. Immediate medical attention is required.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[5]

-

Ingestion: Call a physician or poison control center immediately. Clean mouth with water. Do NOT induce vomiting.[5][22]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist may be used to cool closed containers.[5]

-

Specific Hazards: Combustible material. Containers may explode when heated.[5]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), ammonia, gaseous hydrogen fluoride (B91410) (HF), and fluorine.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.[5]

-

Environmental Precautions: Do not let this chemical enter the environment.[5]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5]

Disposal Considerations

Waste disposal methods should be in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and best practices. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. umwelt-online.de [umwelt-online.de]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. scribd.com [scribd.com]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. oecd.org [oecd.org]

- 16. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. x-cellr8.com [x-cellr8.com]

- 19. oecd.org [oecd.org]

- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. microbiologyinfo.com [microbiologyinfo.com]

- 23. criver.com [criver.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Fluoro-4-methylaniline (CAS No. 452-77-7), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow. This compound, also known as 4-Amino-2-fluorotoluene or 3-Fluoro-p-toluidine, is a versatile compound whose precise physicochemical characterization is crucial for its application in synthesis and material science.[1]

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 30-35 °C | The reported range varies slightly across different suppliers. For instance, some sources indicate a melting point of 35 °C, while others specify a range of 30-32 °C.[2][3][4][5] |

| Boiling Point | 93 °C | This value is reported at a reduced pressure of 12 mmHg.[2][5] |

| Molecular Formula | C₇H₈FN | |

| Molecular Weight | 125.15 g/mol | |

| Appearance | Light yellow to brown powder or lump | The compound is a solid at room temperature.[2] |

| Density | 1.093 g/mL | at 25 °C |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and finely ground with a pestle to ensure a uniform powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.[2]

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to get an approximate melting range. This helps in saving time for the precise measurement.[7]

-

Precise Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then slowed to about 2 °C per minute.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][8] A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[2]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be gently heated to a liquid state before commencing this procedure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: A few milliliters of molten this compound are placed into a small test tube.[4]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards, submerged in the liquid.[3]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. The assembly is then clamped and immersed in a heating bath, ensuring the sample is below the level of the heating medium.[4]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[9]

-

Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing a rapid and continuous stream of bubbles. At this point, the heating is stopped.[9]

-

Boiling Point Recording: The liquid in the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9][10]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental determination of the physicochemical properties of this compound and its role in pharmaceutical development.

Caption: Experimental workflows for melting and boiling point determination.

Caption: Simplified logical flow of this compound in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Video: Boiling Points - Concept [jove.com]

3-Fluoro-4-methylaniline: A Comprehensive Technical Guide on its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene or 3-fluoro-p-toluidine, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of a wide range of valuable compounds. Its unique molecular architecture, featuring a fluorine atom and a methyl group on the aniline (B41778) ring, imparts specific physicochemical properties that make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[1][2] In the realm of drug discovery and development, this compound is particularly significant as a precursor for the synthesis of targeted therapies, including kinase inhibitors for cancer treatment.[3][4] This technical guide provides an in-depth analysis of the stability and reactivity profile of this compound, offering crucial data and experimental insights for its safe and effective handling and application.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.15 g/mol | [1] |

| CAS Number | 452-77-7 | [1] |

| Appearance | Light yellow to brown powder or lump; can also be a clear pale yellow to brownish liquid after melting. | [1][5] |

| Melting Point | 30-32 °C (lit.) | [4] |

| Boiling Point | 93 °C at 12 mmHg | [1] |

| Density | 1.093 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 88 °C | [6] |

| Refractive Index | 1.5385-1.5405 | [6] |

Stability Profile

This compound is generally stable under normal storage conditions.[7] However, its stability can be influenced by exposure to heat, light, and air.

Storage and Handling: To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Some sources recommend storage under an inert atmosphere to prevent gradual degradation, which may be indicated by a darkening in color.[8]

Thermal Stability: While specific data on the thermal decomposition onset temperature from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not readily available in the public domain, it is known to be a combustible material.[7] Upon heating to decomposition, it is expected to emit toxic fumes.[8]

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, this compound may release hazardous substances including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (B91410) (HF)[7]

Reactivity Profile

The reactivity of this compound is largely dictated by the amino group and the substituted aromatic ring. The presence of the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom influences its reactivity in various chemical transformations.

Incompatible Materials: To prevent potentially hazardous reactions, contact with the following substances should be avoided:

-

Strong oxidizing agents: These can react vigorously with the aniline moiety.[7]

-

Acids: As a base, it will react exothermically with acids to form salts.[7]

-

Strong bases [7]

-

Acid anhydrides [7]

-

Acid chlorides [7]

-

Chloroformates [7]

Hazardous Reactions: Under normal processing and handling conditions, hazardous polymerization is not expected to occur.[7] However, its reaction with strong oxidizing agents can be vigorous. The oxidation of fluoroanilines can lead to the formation of fluoroazobenzenes and, in some cases, fluorophenazines.[9]

Experimental Protocols